molecular formula C25H27ClN2 B12885219 1-(7-(3,4-Dihydroquinolin-1(2H)-yl)hepta-2,4,6-trien-1-ylidene)-1,2,3,4-tetrahydroquinolin-1-ium chloride

1-(7-(3,4-Dihydroquinolin-1(2H)-yl)hepta-2,4,6-trien-1-ylidene)-1,2,3,4-tetrahydroquinolin-1-ium chloride

Katalognummer: B12885219
Molekulargewicht: 390.9 g/mol
InChI-Schlüssel: ZWYVMSTUSIGWQG-UHFFFAOYSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(7-(3,4-Dihydroquinolin-1(2H)-yl)hepta-2,4,6-trien-1-ylidene)-1,2,3,4-tetrahydroquinolin-1-ium chloride is a complex organic compound that features a quinoline derivative structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(7-(3,4-Dihydroquinolin-1(2H)-yl)hepta-2,4,6-trien-1-ylidene)-1,2,3,4-tetrahydroquinolin-1-ium chloride typically involves multi-step organic reactions. The starting materials might include quinoline derivatives and other organic reagents. Common synthetic routes could involve:

    Condensation reactions: Combining quinoline derivatives with other organic molecules under acidic or basic conditions.

    Cyclization reactions: Forming the quinoline ring structure through intramolecular reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1-(7-(3,4-Dihydroquinolin-1(2H)-yl)hepta-2,4,6-trien-1-ylidene)-1,2,3,4-tetrahydroquinolin-1-ium chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinoline derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.

Wirkmechanismus

The mechanism of action of 1-(7-(3,4-Dihydroquinolin-1(2H)-yl)hepta-2,4,6-trien-1-ylidene)-1,2,3,4-tetrahydroquinolin-1-ium chloride involves its interaction with molecular targets and pathways. This might include:

    Binding to enzymes or receptors: Modulating their activity.

    Interfering with cellular processes: Such as DNA replication or protein synthesis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Quinoline: A simpler structure with similar chemical properties.

    Tetrahydroquinoline: A reduced form of quinoline.

    Quinoline N-oxides: Oxidized derivatives of quinoline.

Uniqueness

1-(7-(3,4-Dihydroquinolin-1(2H)-yl)hepta-2,4,6-trien-1-ylidene)-1,2,3,4-tetrahydroquinolin-1-ium chloride is unique due to its specific structure, which combines multiple functional groups and a complex ring system

Eigenschaften

Molekularformel

C25H27ClN2

Molekulargewicht

390.9 g/mol

IUPAC-Name

1-[(1E,3E,5E)-7-(3,4-dihydro-2H-quinolin-1-ium-1-ylidene)hepta-1,3,5-trienyl]-3,4-dihydro-2H-quinoline;chloride

InChI

InChI=1S/C25H27N2.ClH/c1(2-8-18-26-20-10-14-22-12-4-6-16-24(22)26)3-9-19-27-21-11-15-23-13-5-7-17-25(23)27;/h1-9,12-13,16-19H,10-11,14-15,20-21H2;1H/q+1;/p-1

InChI-Schlüssel

ZWYVMSTUSIGWQG-UHFFFAOYSA-M

Isomerische SMILES

C1CC2=CC=CC=C2N(C1)/C=C/C=C/C=C/C=[N+]3CCCC4=CC=CC=C43.[Cl-]

Kanonische SMILES

C1CC2=CC=CC=C2N(C1)C=CC=CC=CC=[N+]3CCCC4=CC=CC=C43.[Cl-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.